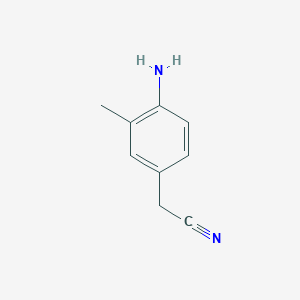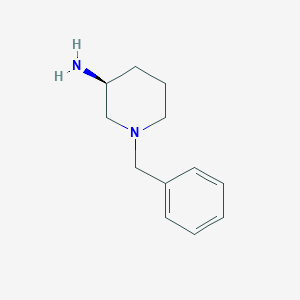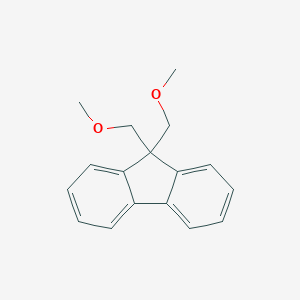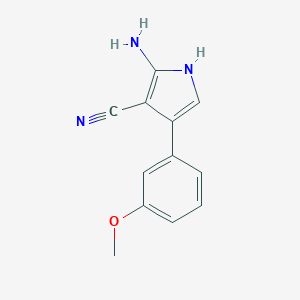![molecular formula C8H9NO3 B065840 (1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one CAS No. 189098-30-4](/img/structure/B65840.png)
(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one, also known as (-)-CPCA, is a chemical compound that belongs to the class of tricyclic tropane derivatives. It is a potent and selective dopamine reuptake inhibitor, which means it can increase the levels of dopamine in the brain. This compound has been studied for its potential applications in the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD).
Mecanismo De Acción
The mechanism of action of (-)-CPCA involves the inhibition of dopamine reuptake. Dopamine is a neurotransmitter that plays a critical role in the regulation of movement, motivation, and reward. By inhibiting dopamine reuptake, (-)-CPCA increases the levels of dopamine in the synaptic cleft, leading to increased activation of dopamine receptors and improved neurological function.
Biochemical and Physiological Effects:
(-)-CPCA has been shown to have a number of biochemical and physiological effects. In addition to its dopamine reuptake inhibition, (-)-CPCA has been found to inhibit the reuptake of other neurotransmitters such as norepinephrine and serotonin. It has also been shown to increase the release of dopamine and other neurotransmitters from presynaptic neurons. These effects contribute to the overall improvement in neurological function observed with (-)-CPCA treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (-)-CPCA is its high selectivity for dopamine reuptake inhibition. This means that it is less likely to have off-target effects on other neurotransmitter systems, reducing the risk of unwanted side effects. However, one limitation of (-)-CPCA is its relatively short half-life, which can make it difficult to achieve sustained therapeutic effects.
Direcciones Futuras
There are several potential future directions for research on (-)-CPCA. One area of interest is the development of more potent and selective dopamine reuptake inhibitors based on the structure of (-)-CPCA. Another potential direction is the investigation of (-)-CPCA's effects on other neurological disorders such as depression and addiction. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of (-)-CPCA to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of (-)-CPCA involves the reaction of tropinone with acetyl chloride and hydroxylamine hydrochloride in the presence of a base. This reaction yields a racemic mixture of (-)-CPCA and its enantiomer (+)-CPCA. The separation of these enantiomers can be achieved using chiral chromatography or by using a chiral starting material.
Aplicaciones Científicas De Investigación
(-)-CPCA has been extensively studied for its potential applications in the treatment of neurological disorders. In a study conducted on rats, (-)-CPCA was found to improve motor function and reduce the symptoms of Parkinson's disease. Another study showed that (-)-CPCA can improve cognitive function in rats with ADHD. These findings suggest that (-)-CPCA could be a promising therapeutic agent for these disorders.
Propiedades
Número CAS |
189098-30-4 |
|---|---|
Nombre del producto |
(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one |
Fórmula molecular |
C8H9NO3 |
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one |
InChI |
InChI=1S/C8H9NO3/c1-3(10)9-5-2-4(8(9)11)6-7(5)12-6/h4-7H,2H2,1H3/t4-,5+,6+,7-/m0/s1 |
Clave InChI |
SMMGJOQUBPLGLP-WNJXEPBRSA-N |
SMILES isomérico |
CC(=O)N1[C@@H]2C[C@H](C1=O)[C@@H]3[C@H]2O3 |
SMILES |
CC(=O)N1C2CC(C1=O)C3C2O3 |
SMILES canónico |
CC(=O)N1C2CC(C1=O)C3C2O3 |
Sinónimos |
3-Oxa-6-azatricyclo[3.2.1.02,4]octan-7-one, 6-acetyl-, [1S-(1alpha,2beta,4beta,5alpha)]- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



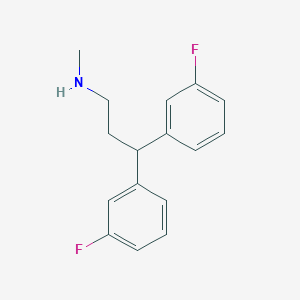
![Tert-butyl [6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B65764.png)
![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)
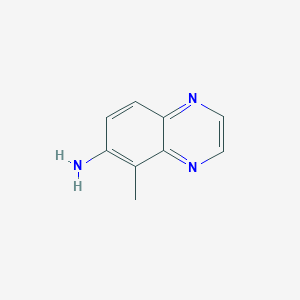
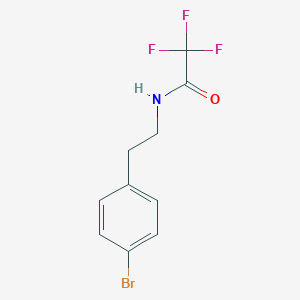
![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)

